Cas no 1805985-36-7 (2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine)

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine structure
1805985-36-7 structure
商品名:2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine
CAS番号:1805985-36-7
MF:C6H3F3INO
メガワット:288.993804216385
CID:4881416

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine
    • インチ: 1S/C6H3F3INO/c7-5(8)4-2(10)1-3(12)6(9)11-4/h1,5,12H
    • InChIKey: YQEZHEUYANDMCW-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(N=C1C(F)F)F)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 33.1

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029036825-1g
2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine
1805985-36-7 95%
1g
$3,126.60 2022-04-01
Alichem
A029036825-500mg
2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine
1805985-36-7 95%
500mg
$1,685.00 2022-04-01
Alichem
A029036825-250mg
2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine
1805985-36-7 95%
250mg
$970.20 2022-04-01

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine 関連文献

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridineに関する追加情報

Comprehensive Overview of 2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine (CAS No. 1805985-36-7)

2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine (CAS No. 1805985-36-7) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and iodo substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's fluoro and hydroxy functional groups contribute to its polarity and reactivity, enabling diverse chemical modifications. This versatility aligns with current trends in green chemistry and sustainable synthesis, as scientists seek eco-friendly methods to derivatize such scaffolds. Recent publications highlight its utility in cross-coupling reactions, a hot topic in organic chemistry due to their efficiency in constructing complex molecular architectures.

From an analytical perspective, 2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine presents interesting challenges for characterization. Advanced techniques like NMR spectroscopy and mass spectrometry are essential for verifying its purity and structure - a common concern among researchers searching for "how to characterize halogenated pyridines" or "analytical methods for fluorinated compounds." The presence of multiple heavy atoms (fluorine and iodine) creates distinctive spectral patterns that fascinate computational chemists studying spin-spin coupling effects.

In material science applications, this compound's electron-withdrawing groups make it a candidate for developing organic electronic materials. With growing interest in "flexible electronics" and "organic semiconductors," researchers are investigating how such halogenated pyridine derivatives might contribute to next-generation optoelectronic devices. The compound's potential role in photovoltaic materials or OLED components remains an active area of exploration.

Stability studies of 1805985-36-7 under various conditions (pH, temperature, light exposure) represent another research frontier, addressing common queries like "how to store fluorinated pyridines" or "shelf life of iodinated heterocycles." Proper handling requires understanding its hydrolytic sensitivity, particularly at the hydroxy position, which may necessitate specialized storage solutions - a practical consideration frequently discussed in chemical forums.

The synthetic routes to 2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine continue to evolve, with recent literature emphasizing atom-economical processes and catalytic methods. These developments respond to the pharmaceutical industry's demand for "cost-effective synthesis of fluorinated building blocks" and "scalable preparation of iodopyridines." Innovative approaches using continuous flow chemistry or electrochemical methods may further enhance its accessibility for research applications.

From a biological standpoint, the compound's structural motif appears in several investigational compounds targeting metabolic enzymes. This connection to "drug discovery for metabolic diseases" - a trending healthcare topic - explains why many medicinal chemists search for "bioisosteres of fluorinated heterocycles." The simultaneous presence of fluorine and iodine atoms offers unique opportunities for radio-labeling applications in diagnostic imaging, though this requires careful consideration of the hydroxy group's potential reactivity.

Environmental fate studies of similar halogenated compounds have become increasingly important, addressing public concerns about "persistent organic pollutants." While 1805985-36-7 itself isn't classified as hazardous, its degradation pathways and potential metabolites represent responsible research areas, especially given current regulatory focus on "sustainable chemistry practices" and "green pharmaceuticals."

The commercial availability of 2-(Difluoromethyl)-6-fluoro-5-hydroxy-3-iodopyridine has expanded recently, with suppliers offering various purity grades (98%, 99%) to meet different research needs. This availability supports its growing use in high-throughput screening libraries and fragment-based drug design - two rapidly developing strategies in modern drug discovery that frequently appear in scientific literature searches.

Looking forward, the compound's applications may extend into chemical biology as a versatile probe for studying enzyme mechanisms or protein-ligand interactions. Its distinct spectroscopic signatures (from fluorine and iodine) could enable novel biophysical assays, potentially answering researchers' questions about "new methods for protein binding studies" or "fluorine NMR in drug discovery."

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